1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione
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Overview
Description
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and three fluorine atoms attached to a propane-1,2-dione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl moiety but differs in the functional groups attached to the phenyl ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and exhibits similar biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione.
Uniqueness: this compound is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4BrF3O2 |
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Molecular Weight |
281.03 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione |
InChI |
InChI=1S/C9H4BrF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H |
InChI Key |
MRBJSYCPVXUABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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